molecular formula C15H24N4O2 B1322004 tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate CAS No. 781649-86-3

tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate

Cat. No.: B1322004
CAS No.: 781649-86-3
M. Wt: 292.38 g/mol
InChI Key: NRYFFLQIEZSPBO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate typically involves the reaction of 2-aminopyridine with tert-butyl 4-aminopiperidine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activities. It may be used in the development of new drugs or as a tool for studying biological processes.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be investigated for its effects on specific biological targets and pathways.

Industry: In the industrial sector, this compound can be used in the production of various chemical products. Its unique structure makes it valuable for the synthesis of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a versatile compound for use in different scientific research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl 4-[(2-aminopyridin-3-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-6-11(7-10-19)18-12-5-4-8-17-13(12)16/h4-5,8,11,18H,6-7,9-10H2,1-3H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYFFLQIEZSPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624482
Record name tert-Butyl 4-[(2-aminopyridin-3-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

781649-86-3
Record name tert-Butyl 4-[(2-aminopyridin-3-yl)amino]piperidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=781649-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(2-aminopyridin-3-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 4-[(2-amino-3-pyridinyl)amino]-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.710
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium triacetoxyborohydride (14.5 g, 68.7 mmol) was added to a solution of 2,3-diaminopyridine (5.00 g, 45.8 mmol) and N-(tert-butoxycarbonyl)-4-piperidone (9.58 g, 48.1 mmol) in dichloroethane (75 mL) at room temperature. After 5 h, additional sodium triacetoxyborohydride was added (1.8 g) and again after another 2.5 h. The reaction was stirred overnight, and quenched with 5% aqueous sodium hydroxide. This was extracted with methylene chloride, and washed with 5% aqueous sodium hydroxide, water and saturated sodium chloride solution. After drying over sodium sulfate, the solution was filtered and evaporated to give the crude product. This was purified by chromatography (silica gel, 3 to 5% methanol in methylene chloride gradient elution), which gave the title compound (4.44 g). MS 293 (M+1) 1H NMR (500 MHz, CD3OD) δ 7.32 (dd, J=5, 1 Hz, 1H), 6.85 (dd, J=8, 1 Hz, 1H), 6.59 (dd, J=8, 5 Hz, 1H), 4.04 (d, J=13 Hz, 2H), 3.46 (m, 1H), 2.98 (br s, 2H), 2.01 (dd, J=12, 2 Hz, 2H), 1.46 (s, 9H), 1.37 (qd, J=12, 4 Hz, 2H).
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.58 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 50 mL 3-necked round bottom flask fitted with a thermometer and an overhead stirrer was charged with tert-butyl 4-oxopiperidine-1-carboxylate (3.00 g, 15.1 mmol) and acetonitrile (25 mL, HPLC grade). The reaction mixture was stirred at room temperature for 10 minutes to ensure complete dissolution of all solid material. Pyridine-2,3-diamine (1.50 g, 13.7 mmol) was added, the slurry was stirred for an additional 30 minutes, and resulted in the formation of a dark brown solution. The reaction mixture was cooled to 5° C. and trifluoroacetic acid (2 mL) was added over a period of 20 minutes. During the course of the addition, fuming was observed, accompanied by a slight temperature rise to 10-15° C. The reaction mixture was stirred for an additional 30 minutes at 5-10° C., and sodium triacetoxyborohydride (4.37 g, 20.6 mmol) was added over a period of 20 minutes. The ice bath was removed and the reaction mixture was stirred for an additional 30 minutes. The flask was placed back in an ice bath and aqueous 4M sodium hydroxide was added to the reaction in small portions to adjust the reaction mixture to pH 8. The solution was stirred for an additional 30 minutes, cooled to 5° C., and diluted with ice cold water (80 mL), and resulted in the formation of a brown precipitate. The resulting slurry was stirred overnight at room temperature. The solids were collected by vacuum filtration, washed with cold water (3×5 mL) and dried to constant weight to give 35.4 g (88% yield) of tert-butyl 4-(2-aminopyridin-3-ylamino)piperidine-1-carboxylate. This material was submitted to the next step without further purification. 1H NMR (400 MHz, DMSO-d6): δ 7.25 (dd, 1H), 6.64 (d, 1H), 6.17 (dd, 1H), 5.43 (broad s, 2H), 4.48 (d, 1H), 3.88 (d, 2H), 3.38 (broad s, 1H), 2.87 (broad s, 2.87), 1.87 (d, 2H), 1.38 (s, 9H), 1.19 (m, 2H). MS (EI) for C15H24N4O2: 293 (MH+)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
4.37 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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